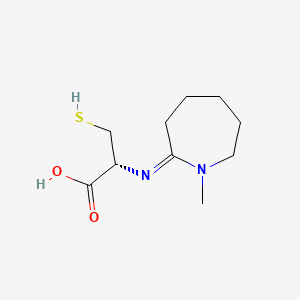![molecular formula C32H60O6Sn B14329529 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid CAS No. 102390-10-3](/img/structure/B14329529.png)
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid is a complex organotin compound It features a stannyl group bonded to a butenoic acid moiety, with dodecanoyloxy and dioctyl groups attached to the tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid typically involves the reaction of dioctyltin oxide with dodecanoic acid and 4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The stannyl group can participate in substitution reactions, where ligands attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism of action of 4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid involves its interaction with molecular targets through its stannyl group. The tin atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. The pathways involved may include the formation of tin-ligand complexes, which can alter the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyltin dilaurate: Similar in structure but lacks the oxobutenoic acid moiety.
Tributyltin oxide: Another organotin compound with different alkyl groups and applications.
Tetraphenyltin: Contains phenyl groups instead of alkyl chains.
Uniqueness
4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid is unique due to its combination of long alkyl chains and the oxobutenoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
102390-10-3 |
|---|---|
Formule moléculaire |
C32H60O6Sn |
Poids moléculaire |
659.5 g/mol |
Nom IUPAC |
4-[dodecanoyloxy(dioctyl)stannyl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H24O2.2C8H17.C4H4O4.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2 |
Clé InChI |
BQBZCXCJGAKQMH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
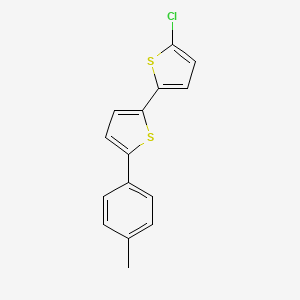
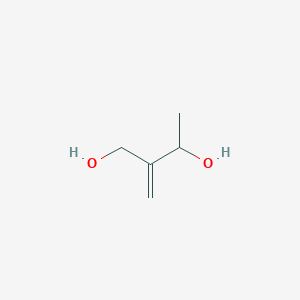
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

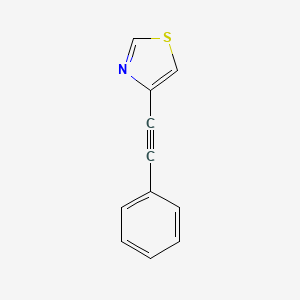
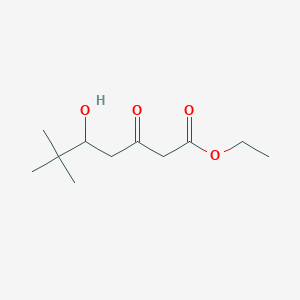
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
